molecular formula C19H19NO3S2 B12344713 2-(benzylsulfanyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide

2-(benzylsulfanyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide

Cat. No.: B12344713
M. Wt: 373.5 g/mol
InChI Key: IWJOOXVWRYGJAS-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a benzylsulfanyl group, a hydroxy group, and a thiophene-furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide typically involves multi-step organic reactions One common approach is to start with the thiophene-furan precursor, which is then functionalized with a benzylsulfanyl group through nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the hydroxy position.

Scientific Research Applications

2-(benzylsulfanyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene-furan moiety may play a role in its binding affinity and specificity, while the benzylsulfanyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like suprofen and articaine contain thiophene rings and have similar pharmacological properties.

    Furan derivatives: Compounds with furan rings, such as furosemide, share structural similarities and may exhibit comparable biological activities.

Uniqueness

What sets 2-(benzylsulfanyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H19NO3S2

Molecular Weight

373.5 g/mol

IUPAC Name

2-benzylsulfanyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]acetamide

InChI

InChI=1S/C19H19NO3S2/c21-15(16-8-9-17(23-16)18-7-4-10-25-18)11-20-19(22)13-24-12-14-5-2-1-3-6-14/h1-10,15,21H,11-13H2,(H,20,22)

InChI Key

IWJOOXVWRYGJAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O

Origin of Product

United States

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